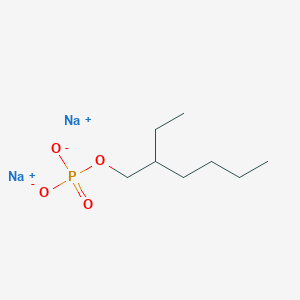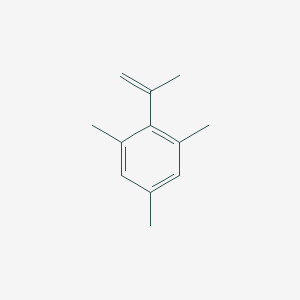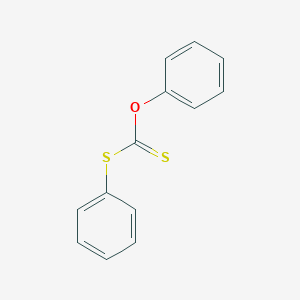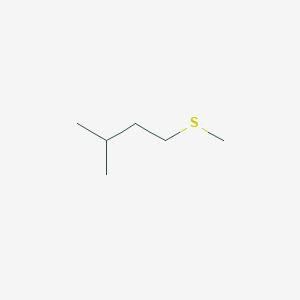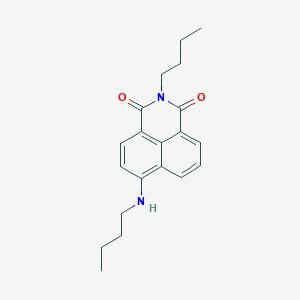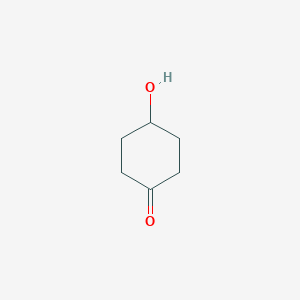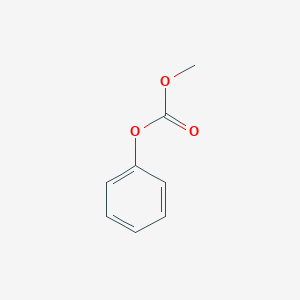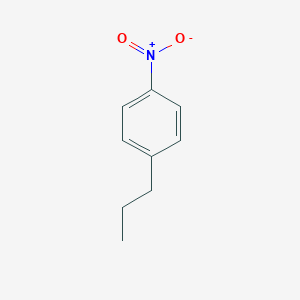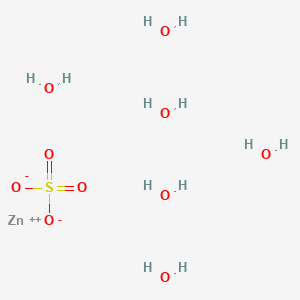
Tetrafluoridooxidomolybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluoridooxidomolybdenum (MoOF4) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as catalysis, material science, and biochemistry. MoOF4 is a yellow crystalline solid that is highly soluble in water and other polar solvents.
科学的研究の応用
Lipophilic Anionic Agents for Cation Extraction Tetrafluoridooxidomolybdenum, along with similar compounds like Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), has been explored for its lipophilic properties and utility in the solvent-extraction of cations. These compounds are notable for their insolubility in water and resistance to acids and oxidants, making them valuable in partition equilibria studies and stability in acidic media (H. Nishida et al., 1984).
Magnetic Resonance Imaging and Spectroscopy Compounds like PTBD (perfluoro-2,2, 2′, 2′-tetramethyl-4,4′-bis(1, 3‐dioxolane)), which exhibit similarities to tetrafluoridooxidomolybdenum, have been developed for use in 19F MR imaging and spectroscopy. This application is significant due to the ability of such compounds to resonate at a single frequency, allowing for clearer imaging without requiring complex pulse sequences to suppress chemical shift artifacts (C. Sotak et al., 1993).
Difluoromethylation and Trifluoromethylation Reagents Tetrafluoroethane β-sultone (TFES), which is structurally related to tetrafluoridooxidomolybdenum, is widely used for its fluorinating derivatives as reagents. These reagents are vital in various chemical reactions, including the synthesis of drug candidates and novel functional materials. Their versatility in incorporating CF2 groups into various bonds and generating difluorocarbene under specific conditions extends the scope of carbene-based difluoromethylation reactions (Cheng‐Pan Zhang et al., 2014).
Thermoelectric Materials and Applications Research on high-efficiency thermoelectric materials, which convert waste heat into electrical energy, has involved compounds similar to tetrafluoridooxidomolybdenum. These materials are crucial for power-generation devices and solid-state refrigeration. Novel applications include biothermal batteries for pacemakers and power generation in space probes, showcasing the diverse potential of these materials (T. Tritt & M. Subramanian, 2006).
Electron Interactions in Plasma-Assisted Processes Carbon tetrafluoride (CF4), closely related to tetrafluoridooxidomolybdenum, is widely used in plasma-assisted material-processing applications, particularly in the semiconductor industry. Understanding its interactions with electrons and its behavior in plasma environments is essential for the efficient manufacturing of semiconductor devices (L. Christophorou et al., 1996).
Fluorescent Sensors in Food Chemistry Molybdenum disulfide nanoplates, which have a connection to tetrafluoridooxidomolybdenum, have been used in the development of fluorescent sensors for detecting tetracyclines in animal products. The sensitivity and specificity of these sensors highlight the potential of molybdenum-based compounds in food safety and human health applications (Pei Jia et al., 2019).
特性
CAS番号 |
14459-59-7 |
|---|---|
製品名 |
Tetrafluoridooxidomolybdenum |
分子式 |
F4MoO F4H4MoO |
分子量 |
192 g/mol |
IUPAC名 |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
InChIキー |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
正規SMILES |
O=[Mo].F.F.F.F |
同義語 |
Molybdenum fluoride oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



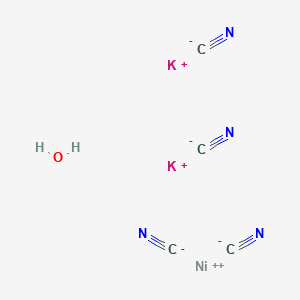
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
